molecular formula C7H9NO3 B15321316 (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B15321316
M. Wt: 155.15 g/mol
InChI Key: AGBCUIFYNLYONY-FFWSUHOLSA-N
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Description

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of significant interest in medicinal chemistry due to its potential to modulate physicochemical and pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes involving palladium-catalyzed reactions are scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be used for further chemical modifications and applications.

Scientific Research Applications

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules. This interaction can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-5-7(6(10)11)2-1-4(3-7)8-5/h4H,1-3H2,(H,8,9)(H,10,11)/t4-,7-/m0/s1

InChI Key

AGBCUIFYNLYONY-FFWSUHOLSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]1NC2=O)C(=O)O

Canonical SMILES

C1CC2(CC1NC2=O)C(=O)O

Origin of Product

United States

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